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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ampelopsin G, also known as Dihydromyricetin, is a natural flavonoid compound found in high

concentrations in plants of the Ampelopsis genus. It has garnered significant attention in the

scientific community for its wide range of pharmacological activities, including anti-

inflammatory, antioxidant, and anti-cancer effects. A key aspect of its mechanism of action

involves the inhibition of various enzymes, making it a promising candidate for drug

development. These application notes provide a comprehensive overview of the techniques

used to study the enzyme inhibitory effects of Ampelopsin G, complete with detailed

experimental protocols and visual guides to relevant signaling pathways.

Data Presentation: Inhibitory Activity of Ampelopsin
G
The following table summarizes the quantitative data on the inhibitory effects of Ampelopsin G
on several key enzymes. This information is crucial for comparing its potency and selectivity.
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Enzyme Target IC50 Value
Experimental
Conditions

Source

Pancreatic Lipase 244.96 ± 4.24 µg/mL

In vitro assay using

porcine pancreatic

lipase.

[1]

α-Glucosidase 262.50 µM

In vitro assay using α-

glucosidase from

Saccharomyces

cerevisiae.

[2]

Xanthine Oxidase Not available

While studies indicate

inhibitory activity, a

specific IC50 value for

Ampelopsin G is not

readily available in the

reviewed literature.

Cytochrome P450

3A4 (CYP3A4)
14.75 µM

In vitro assay using

human liver

microsomes.

Cytochrome P450

2E1 (CYP2E1)
25.74 µM

In vitro assay using

human liver

microsomes.

Cytochrome P450

2D6 (CYP2D6)
22.69 µM

In vitro assay using

human liver

microsomes.

Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below. These protocols

can be adapted for the specific laboratory conditions and instrumentation.

Pancreatic Lipase Inhibition Assay
Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of

a substrate, such as p-nitrophenyl butyrate (p-NPB), which releases a colored product, p-
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nitrophenol. The increase in absorbance at a specific wavelength is proportional to the enzyme

activity. The presence of an inhibitor like Ampelopsin G will reduce the rate of this color

change.

Materials:

Porcine Pancreatic Lipase (PPL)

Ampelopsin G (test compound)

Orlistat (positive control)

p-Nitrophenyl Butyrate (p-NPB) substrate

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

Dimethyl sulfoxide (DMSO)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a stock solution of PPL in Tris-HCl buffer.

Prepare a stock solution of Ampelopsin G in DMSO. Create serial dilutions to obtain a

range of test concentrations.

Prepare a stock solution of Orlistat in DMSO for the positive control.

Prepare the p-NPB substrate solution in the assay buffer.

Assay Setup (in a 96-well plate):

Blank wells: Add Tris-HCl buffer.
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Control wells: Add PPL solution and Tris-HCl buffer with DMSO (at the same final

concentration as the test compound wells).

Test wells: Add PPL solution and the desired concentrations of Ampelopsin G.

Positive control wells: Add PPL solution and Orlistat.

Pre-incubation:

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

Reaction Initiation:

Add the p-NPB substrate solution to all wells to start the reaction.

Measurement:

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute)

for a set period (e.g., 10-20 minutes) using a microplate reader.

Data Analysis:

Calculate the rate of reaction (change in absorbance per minute) for each well.

Determine the percentage of inhibition for each concentration of Ampelopsin G using the

formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Plot the percentage of inhibition against the logarithm of the Ampelopsin G concentration

to determine the IC50 value.

Preparation Assay Data Analysis

Prepare Reagents
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Click to download full resolution via product page
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Workflow for the Pancreatic Lipase Inhibition Assay.

α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory effect on α-glucosidase, an enzyme involved in

carbohydrate digestion. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-

glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically. A

decrease in the rate of p-nitrophenol formation indicates enzyme inhibition.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

Ampelopsin G (test compound)

Acarbose (positive control)

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

Phosphate buffer (e.g., 100 mM, pH 6.8)

Sodium carbonate (Na2CO3) solution (for stopping the reaction)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a solution of α-glucosidase in phosphate buffer.

Prepare a stock solution of Ampelopsin G in DMSO and dilute with buffer.

Prepare a stock solution of Acarbose in buffer.

Prepare the pNPG substrate solution in phosphate buffer.
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Assay Setup (in a 96-well plate):

Add the α-glucosidase solution to all wells except the blank.

Add the Ampelopsin G dilutions to the test wells and Acarbose to the positive control

wells. Add buffer with DMSO to the control wells.

Pre-incubation:

Incubate the plate at 37°C for 10 minutes.

Reaction Initiation:

Add the pNPG substrate solution to all wells.

Incubation:

Incubate the plate at 37°C for 20 minutes.

Reaction Termination:

Add sodium carbonate solution to each well to stop the reaction.

Measurement:

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of Ampelopsin G using the

formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of

Control] x 100

Plot the percentage of inhibition against the logarithm of the Ampelopsin G concentration

to determine the IC50 value.
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Preparation Assay Data Analysis

Prepare Reagents
(Enzyme, Ampelopsin G, Substrate) Mix Enzyme and Inhibitor Pre-incubate at 37°C Add Substrate (pNPG) Incubate at 37°C Stop Reaction (Na2CO3) Measure Absorbance at 405 nm Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Workflow for the α-Glucosidase Inhibition Assay.

Xanthine Oxidase Inhibition Assay
Principle: This assay measures the activity of xanthine oxidase, which catalyzes the oxidation

of xanthine to uric acid. The formation of uric acid can be monitored by the increase in

absorbance at 295 nm. A reduction in the rate of uric acid formation in the presence of

Ampelopsin G indicates inhibition.

Materials:

Xanthine Oxidase (XO) from bovine milk

Ampelopsin G (test compound)

Allopurinol (positive control)

Xanthine (substrate)

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

DMSO

96-well UV-transparent microplate

Microplate reader

Procedure:

Preparation of Reagents:
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Prepare a working solution of XO in cold phosphate buffer.

Prepare a stock solution of Ampelopsin G in DMSO and create serial dilutions in the

buffer.

Prepare a stock solution of Allopurinol in DMSO.

Prepare the xanthine substrate solution in the buffer.

Assay Setup (in a 96-well plate):

Add phosphate buffer to the blank wells.

Add buffer with DMSO to the control wells.

Add the Ampelopsin G dilutions to the test wells.

Add the Allopurinol dilutions to the positive control wells.

Add the XO solution to all wells except the blank.

Pre-incubation:

Incubate the plate at 25°C for 15 minutes.

Reaction Initiation:

Add the xanthine substrate solution to all wells.

Measurement:

Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes.

Data Analysis:

Calculate the rate of uric acid formation (change in absorbance per minute).

Determine the percentage of inhibition for each concentration of Ampelopsin G.
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Plot the percentage of inhibition against the logarithm of the Ampelopsin G concentration

to determine the IC50 value.

Signaling Pathways Modulated by Ampelopsin G
Ampelopsin G has been shown to modulate several key signaling pathways involved in

cellular processes such as inflammation, apoptosis, and metabolism. Understanding these

interactions is crucial for elucidating its therapeutic potential.

JNK Signaling Pathway
Ampelopsin G can induce the production of reactive oxygen species (ROS), which in turn

activates the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical

regulator of apoptosis and autophagy.

Ampelopsin G

Reactive Oxygen
Species (ROS)

induces

JNK
(c-Jun N-terminal Kinase)

activates

Apoptosis

promotes

Autophagy

promotes

Click to download full resolution via product page

Ampelopsin G-mediated activation of the JNK pathway.

SIRT1/mTOR Signaling Pathway
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Ampelopsin G has been shown to regulate the SIRT1/mTOR pathway, which is involved in

cellular metabolism, stress resistance, and aging. It achieves this by down-regulating the

expression of microRNA-34a (miR-34a), which in turn leads to the upregulation of Sirtuin 1

(SIRT1) and the downregulation of the mammalian target of rapamycin (mTOR).
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Regulation of the SIRT1/mTOR pathway by Ampelopsin G.

STAT1/RIG-I Signaling Pathway
Ampelopsin G can activate the STAT1 (Signal Transducer and Activator of Transcription 1)

signaling pathway. Activated STAT1 can then promote the expression of RIG-I (Retinoic acid-

inducible gene I), a key sensor in the innate immune system that detects viral RNA and triggers

an antiviral response.
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Ampelopsin G's role in the STAT1/RIG-I signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Ampelopsin G Enzyme Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592986#techniques-for-studying-ampelopsin-g-
enzyme-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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